molecular formula C13H13NO3 B1420482 Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate CAS No. 52979-32-5

Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate

Cat. No. B1420482
CAS RN: 52979-32-5
M. Wt: 231.25 g/mol
InChI Key: UFHWJOTXZOPDAV-UHFFFAOYSA-N
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Description

“Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate” is a chemical compound with the molecular formula C13H13NO3 . It is used in various applications in pharmaceutical testing .


Synthesis Analysis

The synthesis of this compound and its analogs has been the subject of many publications due to their interesting pharmaceutical and biological activities . The basis of the whole synthetic scheme is methyl 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-di-hydroquinoline-3-carboxylate .


Molecular Structure Analysis

The molecular structure of this compound includes a quinoline moiety, which is a heterocyclic aromatic organic compound. It also contains a carboxylate group attached to the quinoline ring .


Chemical Reactions Analysis

The chemical reactions involving this compound are part of its synthesis process. It is synthesized from 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 231.25 . More detailed properties like melting point, boiling point, and density can be found on chemical databases .

Scientific Research Applications

Synthesis and Structural Analysis

  • Novel Synthesis Approaches : Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate and its variants have been synthesized through various methods, including the cleavage of functionalized dihydrooxazoles and oxazolines, highlighting innovative synthetic routes (Lerestif et al., 1999).
  • Crystallographic Studies : The molecular and crystal structures of these compounds have been extensively studied, providing insights into their structural properties and potential applications in different scientific fields (Rudenko et al., 2013).

Chemical Properties and Applications

  • Regioselectivity in Alkylation : Research has been conducted on the regioselectivity of alkylation reactions involving methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate, which is crucial for the design and synthesis of combinatorial libraries (Kovalenko et al., 2020).
  • Antibacterial and Antihypoxic Activities : Studies have shown that certain derivatives exhibit significant antibacterial and antihypoxic activities, indicating their potential use in medical and pharmaceutical research (Ukrainets et al., 2014).

Photophysical and Electrochemical Studies

  • Photophysical Properties : The modification of methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate has been shown to significantly enhance its photophysical properties, which can be harnessed in various scientific applications (Senda et al., 2010).
  • Electrochemical Behavior : The electrochemical behavior of these compounds has been studied, providing valuable information for their potential use in electronic and sensory applications (Sokolová et al., 2015).

Future Directions

The future directions for this compound are likely to be in the area of pharmaceutical research and development, given its interesting biological activities . It may also find use in the synthesis of related four-membered to seven-membered heterocycles .

properties

IUPAC Name

methyl 7,8-dimethyl-4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-7-4-5-9-11(15)6-10(13(16)17-3)14-12(9)8(7)2/h4-6H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHWJOTXZOPDAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C=C(N2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674801
Record name Methyl 7,8-dimethyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate

CAS RN

52979-32-5
Record name Methyl 7,8-dimethyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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